![molecular formula C18H35N B2855545 2-(propan-2-yl)-N-[2-(propan-2-yl)cyclohexyl]cyclohexan-1-amine CAS No. 1258650-91-7](/img/structure/B2855545.png)
2-(propan-2-yl)-N-[2-(propan-2-yl)cyclohexyl]cyclohexan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(propan-2-yl)-N-[2-(propan-2-yl)cyclohexyl]cyclohexan-1-amine” is a complex organic molecule. It contains two cyclohexane rings, each with a propan-2-yl (also known as isopropyl) group attached . One of the rings also has an amine group (-NH2) attached, making it a secondary amine .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the cyclohexane rings, the addition of the isopropyl groups, and the introduction of the amine group. Unfortunately, without specific research or literature on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of two cyclohexane rings and multiple isopropyl groups. The three-dimensional structure would be influenced by the shape of the cyclohexane rings and the spatial arrangement of the isopropyl groups .Chemical Reactions Analysis
As a secondary amine, this compound could potentially undergo reactions typical of amines, such as acid-base reactions or reactions with carbonyl compounds to form imines or enamines. The isopropyl groups could potentially undergo reactions typical of alkyl groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. As a secondary amine, it would likely be a weak base. The presence of the cyclohexane rings could potentially make it relatively nonpolar and hydrophobic .Aplicaciones Científicas De Investigación
Novel Routes to Heterocyclic Compounds
Research demonstrates the potential of related compounds in the synthesis of pyrroles and benzofurans, which are significant in medicinal chemistry and materials science. For instance, 2-(Acylmethylene)propanediol diacetates have been shown to react under palladium catalysis with primary amines to yield 1,2,4-trisubstituted pyrroles, highlighting a method for synthesizing complex heterocyclic structures with moderate to good yields (Friedrich, Wächtler, & Meijere, 2002). Additionally, propargyl amines undergo cyclization reactions under specific conditions to give substituted benzofuran derivatives, showcasing the utility of these reactions in creating pharmacologically relevant compounds (Wongsa, Sommart, Ritthiwigrom, Yazici, Kanokmedhakul, Kanokmedhakul, Willis, & Pyne, 2013).
Catalytic Processes and Ligand Activity
The compound and its derivatives have been utilized in catalytic processes, such as the asymmetric transfer hydrogenation of carbonyl compounds, where amidic tetradentate catalysts show useful enantiomeric excesses. This underscores the role of such compounds in enantioselective synthesis, which is crucial for drug development and synthesis of biologically active molecules (Marson & Schwarz, 2000).
Advanced Material Science Applications
In material science, amino-S-triazines and their N-oxyl-derivatives, related to the compound , have been evaluated as thermal and UV stabilizers in polypropylene films. This research indicates the potential of such compounds in improving the durability and lifespan of polymeric materials under various environmental conditions (Rosales-Jasso & Allen, 1999).
Cross-Coupling and Amination Techniques
Furthermore, innovative cross-coupling approaches for constructing anilines from cyclohexanones and amines have been reported, showcasing a novel method for C-N bond formation. This process involves a photoredox- and cobalt-based catalytic system, presenting a new avenue for synthesizing anilines, which are foundational structures in many pharmaceuticals (Dighe, Juliá, Luridiana, Douglas, & Leonori, 2020).
Propiedades
IUPAC Name |
2-propan-2-yl-N-(2-propan-2-ylcyclohexyl)cyclohexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H35N/c1-13(2)15-9-5-7-11-17(15)19-18-12-8-6-10-16(18)14(3)4/h13-19H,5-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDFZMJRVNWWMIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCCCC1NC2CCCCC2C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H35N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

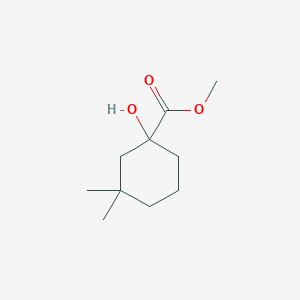
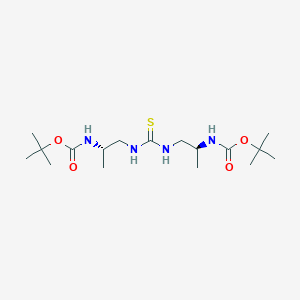
![N-(benzo[d][1,3]dioxol-5-yl)-2-(5-methoxy-2-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2855466.png)

![2-(3-methylbenzyl)-6-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2855468.png)
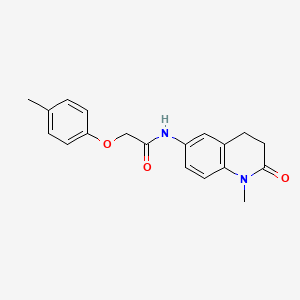
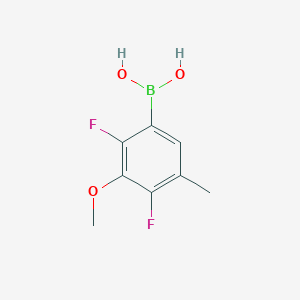
![4-bromo-1-sec-butyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2855475.png)
![2-(2-methoxyphenyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2855478.png)
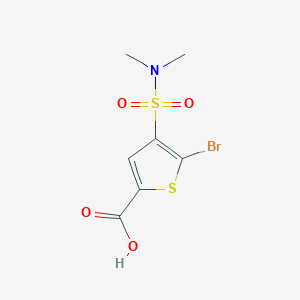
![2-[6-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-prop-2-enylacetamide](/img/structure/B2855482.png)
![5,6-Dimethyl-N-[(4-methylphenyl)methyl]pyrimidine-4-carboxamide](/img/structure/B2855483.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1-((4-chlorophenyl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2855484.png)
